

# What are the physicochemical properties of Maceneolignan H

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Compound of Interest		
Compound Name:	Maceneolignan H	
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# Maceneolignan H: A Comprehensive Technical Profile

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Maceneolignan H** is a naturally occurring neolignan isolated from the arils of Myristica fragrans, commonly known as nutmeg.[1][2] This compound has garnered significant interest within the scientific community due to its demonstrated biological activity as a potent and selective antagonist of the C-C chemokine receptor 3 (CCR3).[1][2] CCR3 is a key G-protein coupled receptor predominantly expressed on the surface of eosinophils, basophils, and Th2 lymphocytes, playing a crucial role in the inflammatory cascade associated with allergic diseases such as asthma.[1] This technical guide provides an in-depth overview of the physicochemical properties of **Maceneolignan H**, detailed experimental protocols for its isolation and biological evaluation, and a visualization of its mechanism of action.

## **Physicochemical Properties**

**Maceneolignan H** is a colorless amorphous solid.[1] Its structural and physicochemical characteristics have been determined through various spectroscopic and analytical techniques. The quantitative properties are summarized in the table below.



Property	Value	Source
Molecular Formula	C24H30O7	[1]
Molecular Weight	430.49 g/mol	[1]
Appearance	Colorless amorphous solid	[1]
Optical Rotation	[α] <sup>25</sup> D +25 (c 1.0, CHCl <sub>3</sub> )	[1]
IUPAC Name	[(1R,2S)-1-(3,4- dimethoxyphenyl)-2-(2,6- dimethoxy-4-prop-2- enylphenoxy)propyl] acetate	
InChI Key	SITDJJDXDVFCAP- WNSKOXEYSA-N	_
SMILES	CINVALID-LINK OC)OC)OC(=O)C">C@@HOC 2=C(C=C(C=C2OC)CC=C)OC	
Topological Polar Surface Area	72.5 Ų	-
Hydrogen Bond Donor Count	0	-
Hydrogen Bond Acceptor Count	7	_
Rotatable Bond Count	12	<del>-</del>
Exact Mass	430.1991	[1]

## **Spectroscopic Data**

The structural elucidation of **Maceneolignan H** was accomplished through comprehensive NMR spectroscopy. The <sup>1</sup>H and <sup>13</sup>C NMR data, recorded in CDCl<sub>3</sub>, are presented below.

<sup>1</sup>H NMR (CDCl<sub>3</sub>, 500 MHz)



Position	δΗ (ррт)	Multiplicity	J (Hz)
7	4.88	d	8.6
8	4.41	m	
9	1.06	d	6.3
1'	6.78	d	8.2
2'	6.74	d	1.8
5'	6.78	d	8.2
6'	6.64	dd	8.2, 1.8
7'	3.32	d	6.6
8'	5.92	m	
9'	5.06	dd	17.1, 1.5
5.04	dd	10.1, 1.5	
3-OCH₃	3.84	S	_
4-OCH₃	3.85	S	
2'-OCH₃	3.73	S	_
6'-OCH₃	3.73	S	-
OAc	2.05	S	

<sup>13</sup>C NMR (CDCl<sub>3</sub>, 125 MHz)



Position	δC (ppm)
1	132.8
2	111.7
3	148.9
4	148.4
5	110.8
6	119.3
7	81.5
8	79.9
9	16.5
1'	134.7
2'	153.2
3'	105.7
4'	136.2
5'	105.7
6'	153.2
7'	39.8
8'	137.5
9'	115.7
3-OCH₃	55.9
4-OCH₃	55.8
2'-OCH <sub>3</sub>	56.2
6'-OCH₃	56.2
OAc (C=O)	170.2



OAc (CH<sub>3</sub>) 21.2

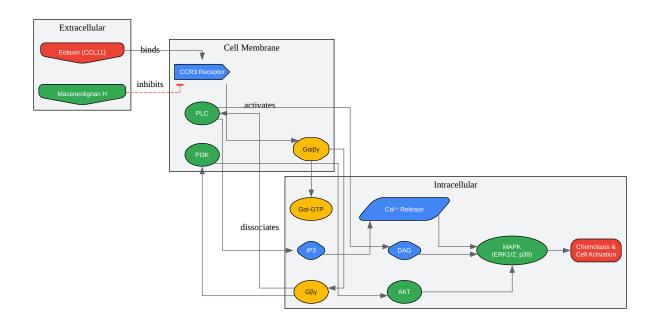
## **Biological Activity: CCR3 Antagonism**

Maceneolignan H has been identified as a potent antagonist of the CC Chemokine Receptor 3 (CCR3).[1][2] In a chemotaxis assay using a CCR3-expressing L1.2 cell line, Maceneolignan H demonstrated a strong inhibitory effect on the migration of these cells towards the chemokine CCL11 (eotaxin-1).[1] It exhibited an EC<sub>50</sub> value of 1.4 μM, which is comparable to the synthetic CCR3 selective antagonist, SB328437 (EC<sub>50</sub> of 0.78 μM).[1]

## **Signaling Pathway**

The CCR3 signaling cascade is initiated by the binding of chemokines like eotaxin-1 (CCL11). This binding activates the G-protein coupled receptor, leading to the dissociation of the Gαi and Gβγ subunits. These subunits then trigger downstream signaling pathways, including the MAPK (ERK1/2, p38) and PI3K/AKT pathways, which ultimately result in eosinophil chemotaxis, activation, and degranulation. **Maceneolignan H**, as a CCR3 antagonist, is believed to competitively bind to the receptor, thereby preventing the binding of eotaxin and inhibiting the subsequent intracellular signaling events.





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Caption: CCR3 signaling pathway and inhibition by Maceneolignan H.

# Experimental Protocols Isolation of Maceneolignan H

The following protocol outlines the general steps for the isolation of **Maceneolignan H** from the arils of Myristica fragrans, based on the methodology described by Morikawa et al. (2016).[1]



#### Extraction:

- Dried and ground arils of Myristica fragrans are subjected to extraction with methanol (MeOH) at room temperature.
- The solvent is evaporated under reduced pressure to yield a crude methanol extract.

#### Fractionation:

- The crude extract is suspended in water and partitioned successively with ethyl acetate (EtOAc) and n-butanol (n-BuOH).
- The EtOAc-soluble fraction, which contains the neolignans, is concentrated.
- Chromatographic Separation:
  - The EtOAc-soluble fraction is subjected to column chromatography on silica gel.
  - Elution is performed with a gradient of n-hexane and EtOAc.
  - Fractions are collected and monitored by thin-layer chromatography (TLC).
  - Fractions containing compounds of interest are pooled.

#### Purification:

- Further purification of the target fractions is achieved through repeated column chromatography on silica gel and ODS (octadecylsilanized silica gel).
- Final purification is performed using high-performance liquid chromatography (HPLC) to yield pure Maceneolignan H.

## **Chemotaxis Bioassay for CCR3 Antagonism**

The antagonistic activity of **Maceneolignan H** on the CCR3 receptor can be evaluated using a chemotaxis assay.[1]

Cell Culture:



- L1.2 cells, a murine pre-B lymphocyte cell line, are stably transfected to express human
   CCR3.
- Cells are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum, antibiotics, and a selection agent (e.g., G418).

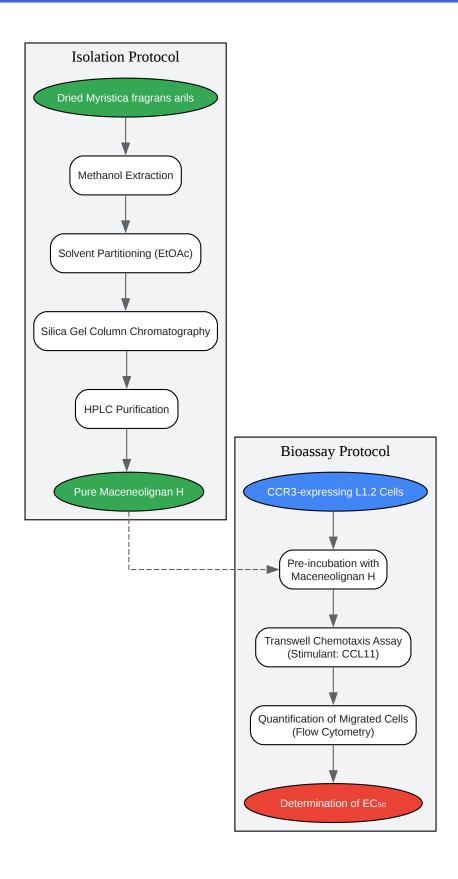
#### Chemotaxis Assay:

- The assay is performed using a multi-well chemotaxis chamber (e.g., Transwell).
- The lower chamber is filled with assay buffer containing a specific concentration of the chemoattractant, human recombinant CCL11 (eotaxin-1).
- The CCR3-expressing L1.2 cells are pre-incubated with various concentrations of Maceneolignan H or a vehicle control.
- The cell suspension is then added to the upper chamber, which is separated from the lower chamber by a porous membrane.
- The chamber is incubated at 37°C in a humidified 5% CO<sub>2</sub> atmosphere for a defined period (e.g., 4 hours).

#### Quantification:

- After incubation, the number of cells that have migrated through the membrane into the lower chamber is quantified. This can be done by cell counting using a flow cytometer or a hemocytometer.
- The inhibitory effect of Maceneolignan H is calculated as the percentage reduction in cell migration compared to the vehicle control.
- The EC<sub>50</sub> value is determined by plotting the percentage of inhibition against the concentration of Maceneolignan H.





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### References

- 1. Neolignans from the Arils of Myristica fragrans as Potent Antagonists of CC Chemokine Receptor 3 PubMed [pubmed.ncbi.nlm.nih.gov]
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